molecular formula C12H14N4O2 B11387639 N-ethyl-5-(hydroxymethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

N-ethyl-5-(hydroxymethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11387639
M. Wt: 246.27 g/mol
InChI Key: QOEGLQOMVQUFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-5-(hydroxymethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-5-(hydroxymethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with phenyl isocyanate, followed by the introduction of a hydroxymethyl group through a subsequent reaction with formaldehyde. The final step involves the cyclization of the intermediate to form the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Carboxylic acid derivative.

    Reduction: Amine derivative.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-ethyl-5-(hydroxymethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-ethyl-5-(hydroxymethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

  • N-methyl-5-(hydroxymethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
  • N-ethyl-5-(hydroxymethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxylate

Comparison: N-ethyl-5-(hydroxymethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, such as solubility and metabolic stability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

N-ethyl-5-(hydroxymethyl)-2-phenyltriazole-4-carboxamide

InChI

InChI=1S/C12H14N4O2/c1-2-13-12(18)11-10(8-17)14-16(15-11)9-6-4-3-5-7-9/h3-7,17H,2,8H2,1H3,(H,13,18)

InChI Key

QOEGLQOMVQUFGX-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=NN(N=C1CO)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.